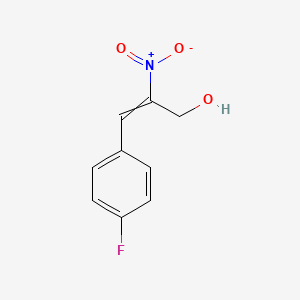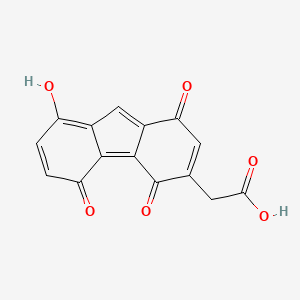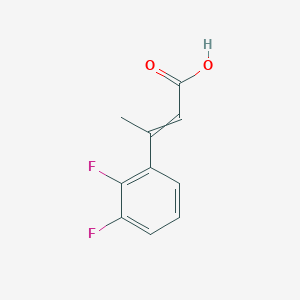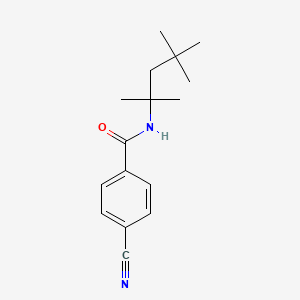![molecular formula C17H23F3N2O4 B14201822 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid CAS No. 918893-49-9](/img/structure/B14201822.png)
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid is an organic compound that features a nitro group and a trifluoromethyl group attached to an aniline ring, which is further connected to a decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with decanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with decanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 10-[4-Amino-3-(trifluoromethyl)anilino]decanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-α,α,α-trifluoro-m-toluidine
- 5-Amino-2-nitrobenzotrifluoride
Uniqueness
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the aniline ring, combined with a decanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918893-49-9 |
|---|---|
Fórmula molecular |
C17H23F3N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
10-[4-nitro-3-(trifluoromethyl)anilino]decanoic acid |
InChI |
InChI=1S/C17H23F3N2O4/c18-17(19,20)14-12-13(9-10-15(14)22(25)26)21-11-7-5-3-1-2-4-6-8-16(23)24/h9-10,12,21H,1-8,11H2,(H,23,24) |
Clave InChI |
MYXFAPURAMDKCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCCCCCCCCCC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)



![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)

